molecular formula C19H17ClN2O3 B11630783 Ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11630783
M. Wt: 356.8 g/mol
InChI Key: PWQUMTAOUZDLDL-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions

    Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Amination: The 4-position is functionalized with the hydroxyphenylamino group through a nucleophilic aromatic substitution reaction using 3-aminophenol.

    Esterification: Finally, the carboxylate group is introduced via esterification of the carboxylic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline-3-carboxylate derivatives: Various derivatives with different substituents at the 4- and 6-positions.

Uniqueness

Ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its hydroxyphenylamino group, in particular, provides unique interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

ethyl 6-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C19H17ClN2O3/c1-3-25-19(24)16-10-21-17-11(2)7-12(20)8-15(17)18(16)22-13-5-4-6-14(23)9-13/h4-10,23H,3H2,1-2H3,(H,21,22)

InChI Key

PWQUMTAOUZDLDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC(=CC=C3)O)Cl)C

Origin of Product

United States

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